molecular formula C22H33ClN2O2 B11393971 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3-methylphenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3-methylphenoxy)ethanone

Cat. No.: B11393971
M. Wt: 393.0 g/mol
InChI Key: DMYFVQCCZPFMGB-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound featuring a combination of azepane, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Group: This step involves the reaction of the azepane derivative with piperidine under controlled conditions.

    Introduction of the Phenoxy Group: The final step involves the reaction of the intermediate with 4-chloro-3-methylphenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Similar in structure but with different functional groups.

    4-(2-(AZEPAN-1-YL)ETHOXY)BENZALDEHYDE: Shares the azepane and phenoxy groups but differs in other structural aspects.

Uniqueness

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3-METHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone

InChI

InChI=1S/C22H33ClN2O2/c1-18-16-20(9-10-21(18)23)27-17-22(26)25-14-7-4-8-19(25)11-15-24-12-5-2-3-6-13-24/h9-10,16,19H,2-8,11-15,17H2,1H3

InChI Key

DMYFVQCCZPFMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3)Cl

Origin of Product

United States

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